Furo[3,4-d]pyrrolo[2,1-b]oxazole
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Overview
Description
Furo[3,4-d]pyrrolo[2,1-b]oxazole is a heterocyclic compound that contains fused furan, pyrrole, and oxazole rings. This compound is of significant interest due to its unique structural features and potential biological activities. Compounds containing the this compound ring system often exhibit pronounced biological activity and possess great potential as synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[3,4-d]pyrrolo[2,1-b]oxazole derivatives can be synthesized starting from various substrates and substituted 2-aminoethanols under a range of conditions. The schemes of such syntheses are centered on tandem heterocyclization reactions. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to the 7a-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles in 42–44% yields . Additionally, the condensation of 2-oxoaldehydes with β-naphthol and pyrrolidine in PhMe under the conditions of microwave irradiation provided good yields (up to 85%) of 1,2,3,3a,4a,11b-hexahydronaphtho[2’,3’:4,5]furo[3,2-d]pyrrolo[2,1-b]oxazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-d]pyrrolo[2,1-b]oxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the heterocyclic rings, which can stabilize reaction intermediates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity and potential biological activity.
Scientific Research Applications
Mechanism of Action
The mechanism of action of furo[3,4-d]pyrrolo[2,1-b]oxazole involves its interaction with specific molecular targets and pathways. Studies have shown that similar compounds can arrest cells in the G2/M phase in a concentration-dependent manner and induce apoptosis through the mitochondrial pathway . The most active compounds inhibit tubulin polymerization and appear to bind to the colchicine site .
Comparison with Similar Compounds
Furo[3,4-d]pyrrolo[2,1-b]oxazole can be compared with other similar heterocyclic compounds, such as pyrrolo[2,1-b]oxazole and furo[2,3-d]pyrimidine. These compounds share structural similarities but differ in their specific ring systems and biological activities .
Properties
CAS No. |
252374-89-3 |
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Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4,7-dioxa-1-azatricyclo[6.3.0.02,6]undeca-2,5,8,10-tetraene |
InChI |
InChI=1S/C8H5NO2/c1-2-8-9(3-1)6-4-10-5-7(6)11-8/h1-5H |
InChI Key |
WRVMNWJLMFOTSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)OC3=COC=C32 |
Origin of Product |
United States |
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